1-(5-amino-1-methyl-1H-benzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol
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Description
1-(5-amino-1-methyl-1H-benzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol (abbreviated as 5-amino-1-methyl-1H-benzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol or AMMBD) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of benzimidazole and is composed of an amino group and a dimethylpropane ring. It has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential as an anti-inflammatory agent.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show significant antibacterial activity . They can be used in the development of new drugs to treat bacterial infections.
Antimycobacterial Activity
Some imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential applications in the treatment of tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have been reported to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antitumor Activity
Imidazole derivatives have shown antitumor activities . They could be used in the development of new anticancer drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Antiviral Activity
Imidazole derivatives have been reported to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
properties
IUPAC Name |
1-(5-amino-1-methylbenzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,7-17)11(18)12-15-9-6-8(14)4-5-10(9)16(12)3/h4-6,11,17-18H,7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNODROCANLZCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=NC2=C(N1C)C=CC(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-1-methyl-1H-benzimidazol-2-yl)-2,2-dimethylpropane-1,3-diol |
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